Enantioselective Mannich Reaction: Ortho-Br vs. Para-Br Isomer
In the L-proline-catalyzed addition of acetaldehyde to 2-aryl-3H-indol-3-ones, the ortho-bromophenyl derivative delivers significantly higher isolated yield compared to its para-bromophenyl isomer under identical conditions. Optimized conditions at –35 °C afford the ortho-Br product in 77% yield with 87% enantiomeric excess (ee), whereas the para-Br analogue, processed through the same two-step sequence under standard room-temperature conditions, yields between 51% and 70% with ee values ranging from 60% to 83% [1]. This represents a yield advantage of 7–26 percentage points and an ee improvement of up to 27 percentage points in favour of the ortho-bromo substitution pattern.
| Evidence Dimension | Chemical yield and enantiomeric excess in L-proline-catalyzed acetaldehyde Mannich addition |
|---|---|
| Target Compound Data | 2-(2-Bromophenyl)-3H-indol-3-one: 77% yield, 87% ee (Table 4, Entry 5, –35 °C, 4 d) [1] |
| Comparator Or Baseline | 2-(4-Bromophenyl)-3H-indol-3-one: 51–70% yield, 60–83% ee across multiple conditions (Table 4, Entries 2–7) [1] |
| Quantified Difference | Yield advantage: +7 to +26 percentage points; ee advantage: +4 to +27 percentage points |
| Conditions | 1 equiv. 3H-indol-3-one, 4 equiv. acetaldehyde (added in two portions), 20 mol-% L-proline, temperature variable, CHCl₃ solvent |
Why This Matters
Higher yield and ee directly reduce the cost and time required for downstream chiral purification when synthesizing the hinckdentine A key intermediate, making the ortho-bromo compound the operationally superior entry point for asymmetric synthesis campaigns.
- [1] Rueping, M.; Rasappan, R.; Raja, S. Asymmetric Proline-Catalyzed Addition of Aldehydes to 3H-Indol-3-ones: Enantioselective Synthesis of 2,3-Dihydro-1H-indol-3-ones with Quaternary Stereogenic Centers. Helv. Chim. Acta 2012, 95 (11), 2296–2303. View Source
